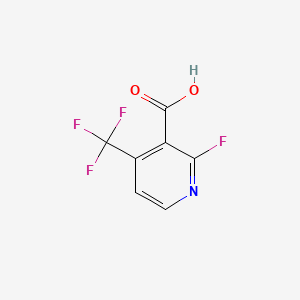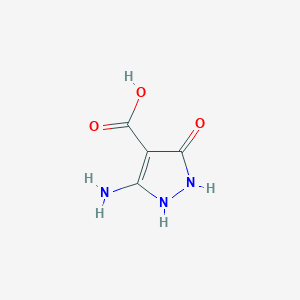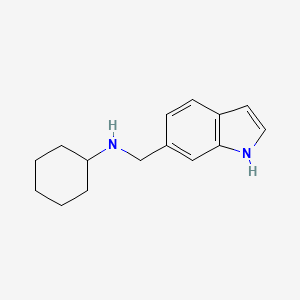![molecular formula C23H25NO2 B1385330 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-78-2](/img/structure/B1385330.png)
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline
Overview
Description
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline, also known as 2,5-dimethyl-N-{[3-(2-phenoxyethoxy)phenyl]methyl}aniline, is a biochemical compound used for proteomics research . It has a molecular weight of 347.45 and a molecular formula of C23H25NO2 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline can be represented by the SMILES string: CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 . This representation describes the structure of the molecule in terms of the atoms present and their connectivity.Scientific Research Applications
Kinetic and Mechanistic Investigations
- Ozonolysis in Aqueous Solution : A study on the ozonolysis of a similar compound, 2,4-dimethyl-aniline, in acidic aqueous solution, revealed primary reaction products like 2,4-dimethyl-nitrobenzene and 2,4-dimethyl-phenol. This research provides insights into the kinetics and mechanisms involved in similar aniline derivatives' reactions (Machulek et al., 2009).
Degradation Studies
- Degradation by Hydroxyl Radicals : The degradation of 2,6-dimethyl-aniline by hydroxyl radicals was investigated, providing valuable data on the second-order rate constants and identifying several aromatic by-products. This study is relevant for understanding the environmental impact and degradation pathways of similar compounds (Boonrattanakij et al., 2009).
Reaction Kinetics and Mechanism
- Reaction with 2-phenoxy-3,5-dinitropyridine : Research on the reactions of 2-phenoxy-3,5-dinitropyridine with substituted anilines in different solvents provided insights into the kinetics and possible reaction mechanisms, which could be relevant to understanding reactions involving similar aniline derivatives (Asghar, 2009).
Synthesis and Material Studies
- Synthesis of Electroactive Benzoxazines : A study on the synthesis of high-performance electroactive benzoxazines using aniline derivatives demonstrated their potential in creating advanced corrosion-resistant coatings, which could be extended to similar aniline compounds (Li et al., 2018).
- Nonlinear Optical Material for Photonic Applications : The synthesis and characterization of 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline as a nonlinear optical material highlighted its potential in photonic and optoelectronic applications, indicating a similar potential for related aniline compounds (Sathishkumar et al., 2021).
properties
IUPAC Name |
2,5-dimethyl-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-18-11-12-19(2)23(15-18)24-17-20-7-6-10-22(16-20)26-14-13-25-21-8-4-3-5-9-21/h3-12,15-16,24H,13-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSCDZIUIGQTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)
![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)

![2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385256.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)


![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)
![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)
